molecular formula C24H18N2O3S3 B12020074 Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-04-8

Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12020074
CAS No.: 617697-04-8
M. Wt: 478.6 g/mol
InChI Key: ZGEJCILNXZEYNI-CPNJWEJPSA-N
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Description

Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with two thiophene moieties and a benzyl ester group. Its molecular formula is C₃₀H₂₂N₂O₃S₂, with a molecular weight of 522.6 g/mol . The presence of thiophene substituents introduces electron-rich aromatic systems that may enhance intermolecular interactions or binding to biological targets.

Properties

CAS No.

617697-04-8

Molecular Formula

C24H18N2O3S3

Molecular Weight

478.6 g/mol

IUPAC Name

benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18N2O3S3/c1-15-20(23(28)29-14-16-7-3-2-4-8-16)21(18-10-6-12-31-18)26-22(27)19(32-24(26)25-15)13-17-9-5-11-30-17/h2-13,21H,14H2,1H3/b19-13+

InChI Key

ZGEJCILNXZEYNI-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique thiazolo-pyrimidine framework. This structure is known for its versatility in medicinal chemistry and potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzyl Group : Contributes to lipophilicity and interaction with biological targets.
  • Methyl Ketone : Plays a role in reactivity and potential biological interactions.
  • Thiophene Moiety : Known for its electronic properties, which can enhance biological activity.

The molecular formula of the compound is C24H18N2O3S3C_{24}H_{18}N_{2}O_{3}S_{3} .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents supports this potential .
  • Antimicrobial Effects : The presence of thiophene and thiazole rings in the structure suggests possible antimicrobial properties against various pathogens .
  • Anti-inflammatory Properties : The thiazolo-pyrimidine scaffold has been associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, binding affinity studies indicate that it may interact with specific biological targets, potentially modulating pathways involved in cell proliferation and inflammation .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:

Compound NameStructural FeaturesBiological Activity
Benzyl 5-(4-fluorophenyl)-thiazolo[4,5-d]pyrimidinoneThiazole and pyrimidine ringsAnticancer
4-Aminoquinoline DerivativesQuinoline coreAntimalarial
4-Thiazolidinone DerivativesThiazolidinone ringAntimicrobial

This table highlights the distinctiveness of Benzyl 7-methyl-3-oxo... in terms of its structural combination and potential activities not observed in similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiophene moiety have been explored to improve binding affinity to target proteins involved in cancer progression and inflammation .

In one notable study, researchers synthesized a series of thiazolo-pyrimidine derivatives based on this scaffold and evaluated their efficacy against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to the parent compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives vary widely based on substituents at positions 2, 5, 6, and 5. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) References
Target Compound : Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-... C₃₀H₂₂N₂O₃S₂ 522.6 N/A N/A
Analog 1 : (2Z)-2-(2,4,6-Trimethylbenzylidene)-7-(5-methylfuran-2-yl)-... (11a) C₂₀H₁₀N₄O₃S 386 243–246 IR: 3436, 3173 (NH); ¹H NMR: δ 2.24 (s, 3H, CH₃)
Analog 2 : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... C₂₆H₂₆N₂O₆S 494.55 154–155* ¹³C NMR: δ 14.36 (CH₃); X-ray: Dihedral angle 80.94°
Analog 3 : Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-... C₃₁H₂₃N₂O₃S₂ 548.7 N/A N/A
Analog 4 : Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... C₂₄H₂₀FN₂O₃S 444.49 N/A IR: 2220 (CN); ¹H NMR: δ 7.94 (s, =CH)

Notes:

  • *Melting point from X-ray diffraction study .
  • The target compound’s thiophene substituents contrast with phenyl (Analog 2, 4), trimethoxybenzylidene (Analog 2), or naphthalene (Analog 3) groups. Thiophene’s electron-rich nature may influence π-π stacking or charge-transfer interactions.
  • Spectral data gaps for the target compound suggest a need for further experimental characterization.
Table 2: Crystallographic and Conformational Data
Compound Dihedral Angle (°) Crystal Packing Features Pharmacological Relevance References
Target Compound N/A N/A Hypothesized (thiophene bioactivity)
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... 80.94 C–H···O hydrogen bonds form chains along c-axis Anti-inflammatory, antimicrobial
Analog 4 (2-fluorobenzylidene) N/A N/A Enhanced solubility (fluorine)

Key Observations :

  • The dihedral angle of 80.94° in Analog 2 indicates a flattened boat conformation for the thiazolopyrimidine ring, likely influencing molecular rigidity and packing .
  • Bifurcated C–H···O hydrogen bonds in Analog 2 stabilize crystal lattices, which could correlate with improved thermal stability .
  • Fluorine in Analog 4 may enhance bioavailability via increased lipophilicity and metabolic resistance .

Research Findings and Implications

Pharmacological Potential
  • Thiazolo[3,2-a]pyrimidines with aromatic substituents (e.g., phenyl, thiophene) exhibit enhanced bioactivity compared to aliphatic analogs . The target compound’s dual thiophene groups may synergize for antimicrobial or antitumor effects, though specific studies are lacking.
  • The trimethoxybenzylidene group in Analog 2 is associated with anti-inflammatory activity, while fluorine in Analog 4 improves CNS permeability .

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